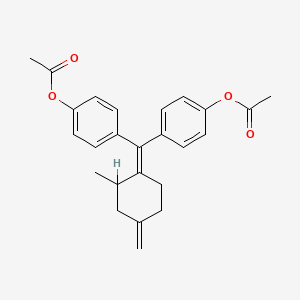
Ailantinol A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3H,4H-Furo(3’,4’:3,4)naphtho(2,3-b)pyran-4-acetic acid, 1,5,6,7a,8,8a,11,12,12a,12b-decahydro-12-hydroxy-alpha,9,12a-trimethyl-1,6,11-trioxo-, methyl ester, (alphaR,3aS,4S,7aR,8aS,12S,12aS,12bR)- is a complex organic compound with a unique structure that combines multiple fused rings and functional groups
Preparation Methods
The synthesis of this compound involves multiple steps, often starting with simpler precursors. One common method involves a visible-light-mediated [3+2] cycloaddition reaction, which is known for its regioselectivity and functional group tolerance . This method provides a green and efficient route to synthesize naphtho[2,3-b]furan-4,9-diones and their derivatives . Another approach involves palladium-catalyzed reactions, which offer a waste-free synthesis pathway .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form different quinone derivatives.
Reduction: Reduction reactions can yield hydroquinone derivatives.
Substitution: Various substitution reactions can introduce different functional groups into the molecule.
Common reagents used in these reactions include palladium catalysts for substitution reactions and oxidizing agents like potassium permanganate for oxidation reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
This compound has several scientific research applications:
Medicinal Chemistry: It has shown potential as a scaffold for developing antitumor and antiviral agents.
Materials Science: It can be used as a building block for organic semiconductors, which are essential in the development of organic light-emitting transistors (OLETs) and organic photovoltaics (OPVs).
Biological Studies: Its derivatives have been studied for their cytotoxic activities against various cell lines.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, its antitumor activity is believed to be due to its ability to inhibit certain enzymes involved in cell proliferation. The exact molecular pathways can vary depending on the specific derivative and its target.
Comparison with Similar Compounds
Similar compounds include other naphtho[2,3-b]furan derivatives, which share the core structure but differ in their functional groups. These compounds also exhibit diverse biological activities, but the unique combination of functional groups in 3H,4H-Furo(3’,4’:3,4)naphtho(2,3-b)pyran-4-acetic acid, 1,5,6,7a,8,8a,11,12,12a,12b-decahydro-12-hydroxy-alpha,9,12a-trimethyl-1,6,11-trioxo-, methyl ester, (alphaR,3aS,4S,7aR,8aS,12S,12aS,12bR)- makes it particularly interesting for drug discovery and materials science .
Properties
CAS No. |
176181-83-2 |
|---|---|
Molecular Formula |
C21H26O8 |
Molecular Weight |
406.4 g/mol |
IUPAC Name |
methyl 2-[(1S,6S,7S,11S,13R)-7-hydroxy-6,10-dimethyl-4,8,15-trioxo-3,14-dioxatetracyclo[11.4.0.01,5.06,11]heptadec-9-en-17-yl]propanoate |
InChI |
InChI=1S/C21H26O8/c1-9-5-13(22)17(24)20(3)11(9)6-14-21(8-28-19(26)16(20)21)12(7-15(23)29-14)10(2)18(25)27-4/h5,10-12,14,16-17,24H,6-8H2,1-4H3/t10?,11-,12?,14+,16?,17+,20-,21+/m0/s1 |
InChI Key |
HUYSJYHAQVRRHA-PJWSUSOKSA-N |
SMILES |
CC1=CC(=O)C(C2(C1CC3C4(C2C(=O)OC4)C(CC(=O)O3)C(C)C(=O)OC)C)O |
Isomeric SMILES |
CC1=CC(=O)[C@H]([C@]2([C@H]1C[C@@H]3[C@]4(C2C(=O)OC4)C(CC(=O)O3)C(C)C(=O)OC)C)O |
Canonical SMILES |
CC1=CC(=O)C(C2(C1CC3C4(C2C(=O)OC4)C(CC(=O)O3)C(C)C(=O)OC)C)O |
Synonyms |
ailantinol A |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



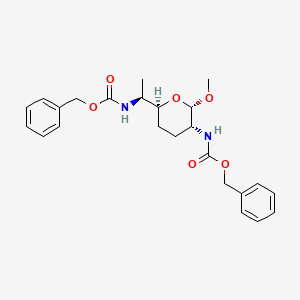
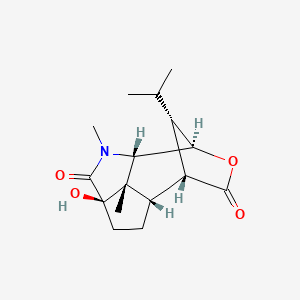

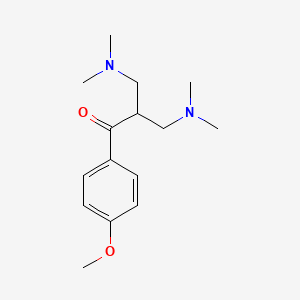
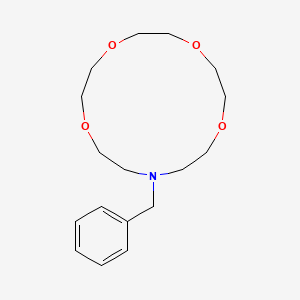
![[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl 2-bromoethyl hydrogen phosphate](/img/structure/B1207649.png)

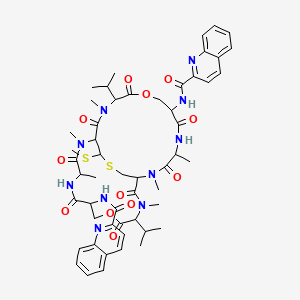

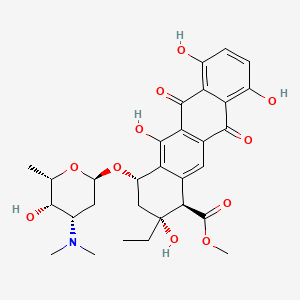

![[(2R,3R,4R,5S,6R)-2-fluoro-6-(hydroxymethyl)-3-(3-hydroxytetradecanoylamino)-5-phosphonooxyoxan-4-yl] (3R)-3-tetradecanoyloxytetradecanoate](/img/structure/B1207658.png)
